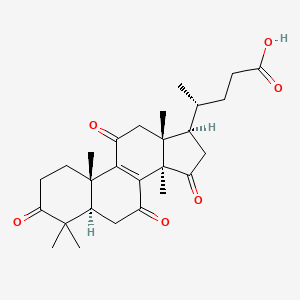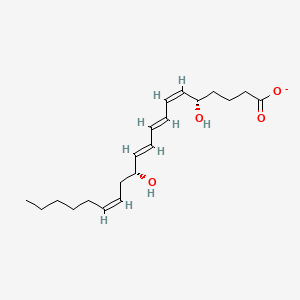
Testolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testolate is the conjugate base of testolic acid; major species at pH 7.3. It is a conjugate base of a testolic acid.
Aplicaciones Científicas De Investigación
Folate and Human Reproduction
Folate, a vital nutrient for reproductive health, has been extensively studied for its role in pregnancy outcomes. Pioneering research in the 1950s and 1960s highlighted the importance of prenatal folic acid supplementation in preventing pregnancy-induced megaloblastic anemia. Later, in the 1990s, the significance of periconceptional folic acid supplementation and food fortification was realized in preventing neural tube defects, marking a major public health advancement. Folate's role extends beyond preventing megaloblastic anemia; it's essential for overall reproductive health, influencing pregnancy, lactation, and male reproduction. This review illuminates the relationship between human reproduction outcomes and folate nutrition and metabolism, including homocysteine metabolism and polymorphisms in genes related to folate (Tamura & Picciano, 2006).
Dietary Intake and Measurement of Folate
Assessing dietary folate intake is complex due to its significant health implications. Recent validation studies have attempted to correlate dietary folate intake with circulating biomarker concentrations, such as serum/plasma folate. This review of 17 validation studies identifies methodological issues in these assessments, emphasizing the need for updated food composition databases, including fortified foods and dietary supplements. The correlations between dietary folate intake and blood folate concentration, which vary from weak to moderate, highlight the importance of considering dietary supplement use and the type of biomarker used (Park et al., 2013).
Limitations of Animal Studies in Predicting Human Toxicity
Animal studies, widely used in pharmaceutical research, often fail to predict human toxicity accurately. This raises questions about their scientific validity. This review discusses the challenges of using animal models in pharmaceutical development, highlighting the need for alternative methods and their validation in the production of human pharmaceuticals (Norman, 2019).
Automated Measurement of Folate Activity
An innovative approach to estimating folate activity has been developed, utilizing semi-automated methods or fully automated systems like the AutoAnalyzer. This method employs a chloramphenicol-resistant strain of L. casei, simplifying the process and allowing for the rapid handling of a large number of samples. The results align with those obtained by standard techniques (Davis, Nicol, & Kelly, 1970).
Folic Acid and DNA Methylation in Breast Cancer
A study on breast cancer cell lines revealed that increased concentrations of folic acid lead to the down-regulation of tumor suppressor genes due to heightened DNA methylation in their promoter regions. This finding suggests that while low folate levels are linked to cancer risk, high folate concentrations might also have detrimental effects, potentially promoting cancer progression (Lubecka-Pietruszewska et al., 2013).
Propiedades
Nombre del producto |
Testolate |
|---|---|
Fórmula molecular |
C19H27O4- |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[(1S,2S,4aS,4bR,10aR)-2-hydroxy-2,4b-dimethyl-7-oxo-3,4,4a,5,6,9,10,10a-octahydro-1H-phenanthren-1-yl]propanoate |
InChI |
InChI=1S/C19H28O4/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2,23)16(14)5-6-17(21)22/h11,14-16,23H,3-10H2,1-2H3,(H,21,22)/p-1/t14-,15+,16+,18+,19+/m1/s1 |
Clave InChI |
KMUJXIPRPXRPTP-DZBHQSCQSA-M |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]([C@H]3CCC(=O)[O-])(C)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC(C3CCC(=O)[O-])(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)

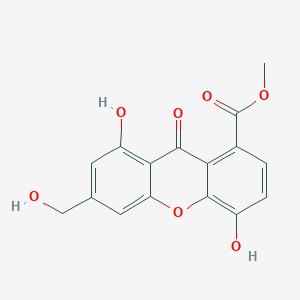
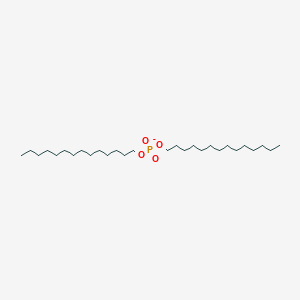
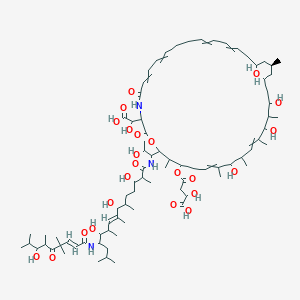
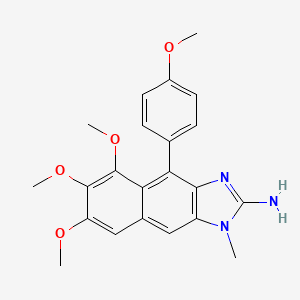
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)

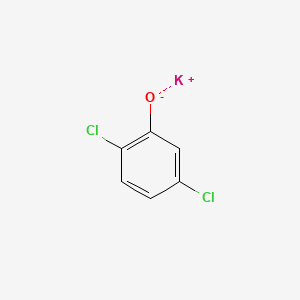

![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
